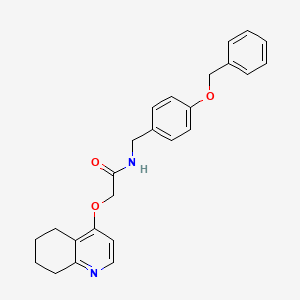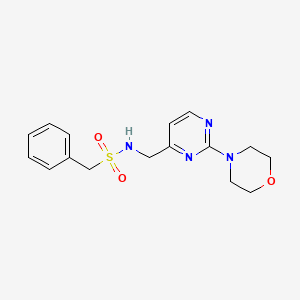
N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidine and morpholine rings, as well as the sulfonamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Applications
The pyrimidine scaffold of this compound is a central building block for a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives are known to modulate myeloid leukemia and have been used in drugs like imatinib, dasatinib, and nilotinib, which are established treatments for leukemia .
Antimicrobial and Antifungal Activities
This compound’s structural class has reported efficacy against microbial and fungal infections. The pyrimidine core is associated with antimicrobial and antifungal activities , making it a valuable agent in the development of new therapeutic agents in these fields.
Cardiovascular Therapeutics
Due to its pyrimidine base, this compound may serve as a cardiovascular agent, particularly in antihypertensive applications. Pyrimidine derivatives have been noted for their role in cardiovascular therapies .
Anti-Inflammatory and Analgesic Properties
The compound’s framework is conducive to anti-inflammatory and analgesic activities. This is significant for the development of new pain management and anti-inflammatory medications .
Antidiabetic Potential
Pyrimidine derivatives, by virtue of their structural diversity, have been explored for antidiabetic applications. This includes their use as DPP-IV inhibitors, which play a role in managing blood sugar levels .
Neuroprotection and Ocular Therapies
The compound’s chemical structure suggests potential applications in neuroprotection and treatments for ocular conditions. Specifically, it may aid in vascular relaxation for the ocular ciliary artery and provide neuroprotection for retinal ganglion cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-6-7-17-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIIZCPEKEANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



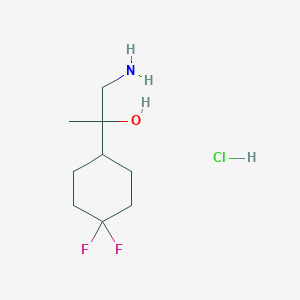
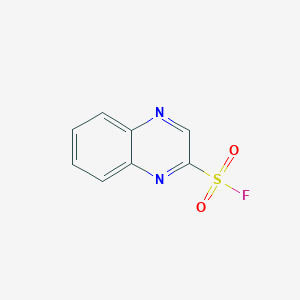
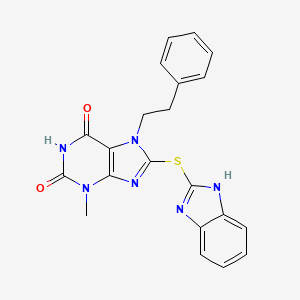
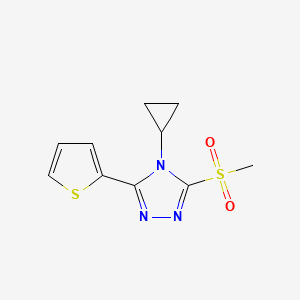
![4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide](/img/structure/B2967446.png)
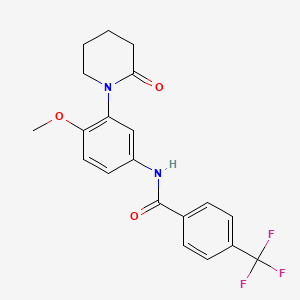

![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)
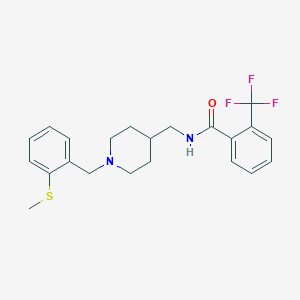
![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)
